molecular formula C18H20FN3O3S2 B2815472 N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 851410-29-2

N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2815472
CAS No.: 851410-29-2
M. Wt: 409.49
InChI Key: BXSOATFLEFEAAS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a methoxyethyl group, and a thieno[3,2-d]pyrimidinyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the fluorophenyl and methoxyethyl groups. Common reagents used in these reactions include various halogenating agents, sulfur sources, and amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.

Biological Activity

N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure

The compound can be represented by the following molecular formula:

C16H18FN3O2SC_{16}H_{18}FN_{3}O_{2}S

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties. Key findings are summarized below:

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • A study on thienopyrimidine derivatives revealed that they possess notable antibacterial and antimycobacterial activities against various microbial strains .
  • The minimum inhibitory concentration (MIC) for effective derivatives was reported to be as low as 8 μM against Gram-positive bacteria .

Anticancer Activity

The compound's anticancer potential has also been investigated:

  • In vitro studies demonstrated that derivatives of thienopyrimidine structures exhibit antiproliferative effects against several cancer cell lines, including breast and lung cancer .
  • The mechanism of action appears to involve pathways distinct from traditional inhibitors like dihydrofolate reductase (DHFR), indicating alternative therapeutic avenues .

Case Studies and Research Findings

Several case studies highlight the biological activities of compounds related to this compound:

Study Activity Cell Lines/Organisms Findings
Study 1AntibacterialVarious bacteria strainsSignificant antibacterial activity with MIC values ≤ 8 μM .
Study 2AnticancerBreast and lung cancer cellsNotable antiproliferative effects observed; mechanisms not involving DHFR inhibition .
Study 3ToxicityHemolytic assayNon-toxic up to 200 μmol L⁻¹ for potent compounds .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the thienopyrimidine scaffold may interact with specific cellular targets involved in bacterial cell wall synthesis and cancer cell proliferation.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S2/c1-11-8-14-16(27-11)17(24)22(6-7-25-2)18(21-14)26-10-15(23)20-13-5-3-4-12(19)9-13/h3-5,9,11H,6-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSOATFLEFEAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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